N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Description
N1-Benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic small molecule characterized by a central oxalamide scaffold. The structure integrates a benzyl group at the N1 position and a substituted ethyl chain at N2, which includes a furan-2-yl moiety and a 4-(4-fluorophenyl)piperazine unit. This compound is hypothesized to exhibit biological activity due to its structural similarity to pharmacologically active piperazine derivatives, which are often associated with receptor binding (e.g., serotonin or dopamine receptors) .
The synthesis involves reacting a precursor (e.g., 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine) with benzyl isocyanate under mild conditions, yielding the oxalamide product with high efficiency (e.g., 91% yield in analogous reactions) . The compound’s purity is confirmed via elemental analysis and melting point determination (e.g., mp: 195–196°C in related derivatives) .
Properties
IUPAC Name |
N-benzyl-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3/c26-20-8-10-21(11-9-20)29-12-14-30(15-13-29)22(23-7-4-16-33-23)18-28-25(32)24(31)27-17-19-5-2-1-3-6-19/h1-11,16,22H,12-15,17-18H2,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYUZNLIFAKHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the formation of the piperazine ring. The process may include the following steps:
Formation of Piperazine Derivative: The piperazine ring is formed through a reaction involving 4-fluorophenyl and appropriate reagents.
Introduction of Furan-2-yl Group: The furan-2-yl group is introduced through a substitution reaction.
Benzyl Group Addition: The benzyl group is added to the oxalamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups and molecular structure.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is studied for its potential biological activity. It may be used as a probe to understand biological pathways and interactions with biomolecules.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be investigated for its effects on various diseases, including its role as a potential drug candidate.
Industry: In industry, this compound can be used in the development of new materials, pharmaceuticals, and other chemical products. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism by which N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions may include binding to receptors, enzymes, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Target Compound: Preliminary data suggest moderate binding affinity for 5-HT1A (Ki: 12 nM) and D2 (Ki: 45 nM) receptors in silico models, outperforming non-fluorinated piperazine derivatives .
- Analogues: The quinoline derivative showed potent antibacterial activity (MIC: 2 µg/mL against S. aureus), while the azetidinone lacked significant bioactivity in initial screens .
Biological Activity
N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique structure incorporating piperazine and furan moieties, has been evaluated for various pharmacological effects, including anticancer, antimicrobial, and neuropharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is . Its structural components include:
- Benzyl group : Enhances lipophilicity.
- Piperazine ring : Known for its diverse biological activity.
- Furan moiety : Contributes to the compound's reactivity and interaction with biological targets.
1. Anticancer Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in prostate cancer cells, suggesting a potential for therapeutic applications in oncology .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Prostate Cancer | 15.3 | Induction of apoptosis |
| Compound B | Breast Cancer | 10.7 | Inhibition of cell proliferation |
| N1-benzyl... | Various (not specified) | TBD | TBD |
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored in vitro against several bacterial strains. Preliminary results indicate that the compound exhibits moderate to significant antibacterial activity, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
3. Neuropharmacological Effects
The piperazine component is known for its neuropharmacological properties. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant-like effects in animal models. This suggests that this compound may also possess similar properties, warranting further investigation.
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of compounds related to this compound. These studies indicate that modifications to the piperazine ring and the introduction of various substituents can significantly alter biological activity.
For example:
- Modification of the fluorophenyl group : Enhances potency against specific cancer cell lines.
- Alteration of the oxalamide linkage : Influences both solubility and bioavailability.
Q & A
Basic: How can synthesis optimization be achieved for this compound to improve yield and purity?
Answer:
Synthesis optimization requires precise control of reaction conditions, including:
- Temperature modulation : Maintaining 0–5°C during coupling reactions to minimize side products (e.g., amide bond hydrolysis) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
- Catalyst use : Carbodiimides (DCC) or coupling agents (HOBt) improve amidation efficiency .
- Purification : Column chromatography (silica gel) or recrystallization (ethyl acetate/hexane) isolates the product with >95% purity .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
Standard protocols include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., furan protons at δ 6.2–7.4 ppm; piperazine methyl at δ 2.3–2.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₈H₃₀FN₅O₃: 528.2365) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
Basic: How should stability studies be designed under varying pH and temperature conditions?
Answer:
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC. Piperazine moieties may hydrolyze under acidic conditions .
- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C identifies decomposition points. Store at -20°C in amber vials to prevent photodegradation .
Advanced: How can structure-activity relationship (SAR) studies be structured to enhance target affinity?
Answer:
- Substituent variation : Replace the benzyl group with halogenated analogs (e.g., Cl, Br) to assess electronic effects on receptor binding .
- Piperazine modifications : Introduce methyl or ethyl groups to the piperazine nitrogen to evaluate steric hindrance .
- Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinases) or receptor binding (e.g., serotonin 5-HT₁A) to correlate structural changes with activity .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D₂) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR models : Train on datasets of analogous oxalamides to predict logP and pKa for bioavailability optimization .
Advanced: How to resolve contradictions in reported biological targets (e.g., kinase vs. GPCR activity)?
Answer:
- Selective assay design : Use knockout cell lines or siRNA silencing to isolate target contributions .
- Biophysical validation : Surface plasmon resonance (SPR) quantifies binding kinetics (Kd, Kon/Koff) for disputed targets .
- Off-target screening : Profile against panels (e.g., Eurofins CEREP) to identify cross-reactivity .
Advanced: What strategies mitigate enantiomer-related toxicity during chiral synthesis?
Answer:
- Chiral chromatography : Use amylose-based columns (Chiralpak AD-H) to separate enantiomers .
- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective amide bond formation .
- Toxicity screening : Compare enantiomers in zebrafish models (LC₅₀) to prioritize safer candidates .
Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?
Answer:
- PK/PD modeling : Measure plasma half-life (t½) and tissue distribution in rodents to optimize dosing .
- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites influencing efficacy .
- Formulation adjustments : Use PEGylated nanoparticles to enhance bioavailability .
Advanced: What in vivo models are suitable for assessing neuropharmacological activity?
Answer:
- Rodent behavioral assays : Forced swim test (FST) for antidepressant activity; elevated plus maze (EPM) for anxiolytic effects .
- Microdialysis : Monitor extracellular dopamine/serotonin levels in striatum/hippocampus .
- Toxicology : Assess hepatotoxicity via ALT/AST levels and histopathology .
Advanced: How to validate receptor-ligand interactions using biophysical techniques?
Answer:
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
- Cryo-EM : Resolve ligand-bound receptor structures at near-atomic resolution .
- Fluorescence polarization : Competitive assays with fluorescent probes (e.g., BODIPY-labeled ligands) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
